An In-depth Technical Guide to N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (CAS 864365-04-8)
An In-depth Technical Guide to N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide (CAS 864365-04-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, a heterocyclic amide of interest in medicinal chemistry. The document details its synthesis through standard amide coupling, explores its physicochemical properties, and outlines methods for its analytical characterization. Furthermore, it discusses the potential applications of this compound and its analogs in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas where the 2-chloropyridine scaffold is prevalent. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a substituted pyridine derivative characterized by an N-tert-butyl acetamide moiety at the 3-position of a 2-chloropyridine ring. The presence of the sterically hindered tert-butyl group and the reactive chloropyridine core makes this compound an interesting building block in synthetic and medicinal chemistry. The 2-chloropyridine motif is a common feature in a variety of biologically active molecules, and its derivatives have been explored for a range of therapeutic applications, including as anti-malarial agents and kinase inhibitors.[1] This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utility of this specific compound.
Synthesis and Mechanistic Pathway
The synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is most readily achieved through the coupling of 2-(2-chloropyridin-3-yl)acetic acid with tert-butylamine. This transformation is a standard amidation reaction, which can be facilitated by a variety of coupling reagents.
Synthesis of the Precursor: 2-(2-chloropyridin-3-yl)acetic acid
The key precursor, 2-(2-chloropyridin-3-yl)acetic acid, can be synthesized from 2-chloronicotinic acid.[2] A common route involves the conversion of the carboxylic acid to a more reactive species, followed by chain extension.
Amide Coupling Reaction
The final step involves the formation of the amide bond between 2-(2-chloropyridin-3-yl)acetic acid and tert-butylamine. Due to the steric hindrance of the tert-butylamine, the choice of an appropriate coupling reagent is crucial for achieving a good yield.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.
Causality of Experimental Choices:
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Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate the formation of an active ester intermediate, which is then readily attacked by the amine. The use of HOBt helps to suppress side reactions and minimize racemization if chiral centers are present.
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Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.
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Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating protocol for the synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide based on standard amidation procedures.[3]
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Preparation of the Activated Acid: To a solution of 2-(2-chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).
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Reaction Mixture: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.
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Addition of Amine: Add tert-butylamine (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Analytical Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.71 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of crystalline organic amides |
| Solubility | Expected to be soluble in organic solvents like DCM, ethyl acetate, and methanol |
Analytical Characterization (Predicted)
The following table summarizes the expected analytical data for the characterization of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - A singlet for the two protons of the methylene group. - Signals in the aromatic region corresponding to the three protons of the pyridine ring. |
| ¹³C NMR | - Resonances for the carbons of the tert-butyl group. - A resonance for the methylene carbon. - Resonances for the carbonyl carbon and the carbons of the pyridine ring. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ corresponding to the molecular weight. - Isotopic peaks characteristic of the presence of a chlorine atom. |
| Infrared (IR) Spectroscopy | - A characteristic C=O stretching frequency for the amide group. - N-H stretching and bending vibrations. - C-H stretching from the alkyl and aromatic groups. |
Potential Applications in Drug Discovery
While the specific biological activity of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide has not been extensively reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
Kinase Inhibition
The 2-chloropyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The chlorine atom can act as a key interaction point within the ATP-binding pocket of various kinases. Therefore, derivatives of 2-chloropyridine acetamides could be explored as potential inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Other Therapeutic Areas
Pyridine derivatives are prevalent in a wide range of pharmaceuticals. The introduction of the N-tert-butyl acetamide group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug development. Biological screening of this compound and its analogs against various targets could reveal novel therapeutic applications.[1][4]
Experimental Workflows and Logical Relationships
Synthesis and Purification Workflow
Figure 2: A typical workflow for the synthesis and purification of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide.
Drug Discovery Logic
Figure 3: Logical progression for the exploration of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide in a drug discovery context.
Conclusion
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a readily synthesizable compound with structural features that make it a person of interest for further investigation in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications. The proposed experimental protocols and workflows offer a solid foundation for researchers to synthesize and characterize this molecule. Further biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
[1] Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link] [3] Ekkati, A. R., Campanali, A. A., Abouelatta, A. I., Shamoun, M., Kalapugama, S., Kelley, M., & Kodanko, J. J. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747–751. [Link] [2] Synthetic method of 3-acetyl-2-chloropyridine. (2023). Google Patents. Retrieved January 26, 2026, from [5] Improved process for the preparation of amide intermediates and their use thereof. (2016). Google Patents. Retrieved January 26, 2026, from [4] Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. (2020). ResearchGate. Retrieved January 26, 2026, from [Link] 2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Sources
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 3. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2526099B1 - Improved process for the preparation of amide intermediates and their use thereof - Google Patents [patents.google.com]
